molecular formula C7H13ClN2O3S B3372161 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine CAS No. 875164-36-6

1-(Chloroacetyl)-4-(methylsulfonyl)piperazine

Cat. No.: B3372161
CAS No.: 875164-36-6
M. Wt: 240.71 g/mol
InChI Key: IXGKSMHTIHRJSJ-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-(methylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a chloroacetyl group and a methylsulfonyl group attached to the piperazine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with chloroacetyl chloride and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Piperazine derivatives with free amine or hydroxyl groups.

Scientific Research Applications

1-(Chloroacetyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and antihistamines.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the development of agrochemicals and as a building block in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    1-(Chloroacetyl)piperazine: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

    4-(Methylsulfonyl)piperazine: Lacks the chloroacetyl group, affecting its chemical properties and biological activity.

    N-(Chloroacetyl)-N-methylsulfonylamine: Shares similar functional groups but differs in the core structure.

Uniqueness: 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both chloroacetyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

2-chloro-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O3S/c1-14(12,13)10-4-2-9(3-5-10)7(11)6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGKSMHTIHRJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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